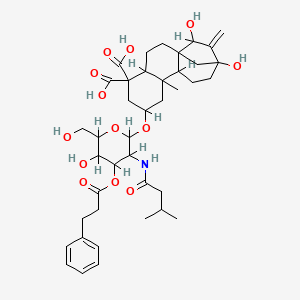

Wedeloside

Description

Contextualization within Natural Products Chemistry and Diterpenoid Aminoglycosides

Natural products chemistry is a discipline focused on the isolation, identification, structure elucidation, and biological evaluation of secondary metabolites produced by natural sources such as plants, microorganisms, and marine organisms iomcworld.comnovapublishers.commdpi.com. These compounds often possess intricate and unique chemical scaffolds, serving as a rich source of potential lead compounds for drug discovery and other applications iomcworld.comnovapublishers.com.

Wedeloside belongs to the class of diterpenoids, which are a large group of natural products derived from geranylgeranyl pyrophosphate (GGPP) nih.gov. Diterpenoids exhibit a wide range of biological activities and are found in various plant families, including Asteraceae nih.govmdpi.com. This compound is further categorized as a diterpenoid aminoglycoside, indicating that its structure comprises a diterpene unit linked to an aminoglycoside moiety nih.govmdpi.commedchemexpress.com. This specific structural combination is notable, and this compound has been identified as an early example of a diterpene linked to an acylaminedeoxyhexose unit nih.govmdpi.com. The presence of an amine group on the hexose (B10828440) portion distinguishes it structurally from other related compounds like atractyloside (B1665827) and carboxyatractyloside (B560681) mdpi.com.

Historical Perspectives on this compound Isolation and Initial Academic Interest

This compound was isolated from the plant Wedelia asperrima Benth., a species belonging to the Asteraceae family nih.govmdpi.commedchemexpress.com. Initial academic interest in Wedelia asperrima stemmed from its toxicity mdpi.commedchemexpress.com. This compound was identified as a major toxic component of this plant nih.govmdpi.com. The structure of this compound was elucidated through spectroscopic techniques, including MS and NMR analysis researchgate.net. The determination of its structure as a novel diterpenoid aminoglycoside was a significant step in understanding the chemical basis of the plant's toxicity medchemexpress.comchemicalbook.commedchemexpress.comhodoodo.com. This early research, particularly the structural characterization published in the early 1980s, laid the foundation for further investigations into its biological properties medchemexpress.comchemicalbook.commedchemexpress.comhodoodo.com.

Significance of this compound in Bioactive Natural Product Research

This compound holds significance in bioactive natural product research primarily due to its potent biological activity, specifically its impact on mitochondrial function. Research has shown that this compound is capable of inhibiting ADP-stimulated respiration in mitochondria nih.govmedchemexpress.commedchemexpress.com. This inhibition is attributed to its action on the mitochondrial ADP/ATP carrier nih.govmdpi.comresearchgate.net. The ADP/ATP carrier is a crucial protein involved in the transport of ADP and ATP across the inner mitochondrial membrane, essential for cellular energy production nih.govmdpi.comresearchgate.net. This compound's activity in this regard has been noted to be comparable to that of carboxyatractyloside, another known inhibitor of the ADP/ATP carrier nih.govmdpi.com. This specific mechanism of action highlights this compound as a valuable tool for studying mitochondrial transport and function. Furthermore, its identification as a toxic component in plants like Wedelia asperrima and Pascalia glauca underscores the importance of studying natural products for understanding plant-animal interactions and potential toxicological effects mdpi.comanimalhealthaustralia.com.auresearchgate.net. The unique diterpenoid aminoglycoside structure of this compound also makes it a subject of interest for synthetic chemists and those exploring the relationship between chemical structure and biological activity nih.govmdpi.com.

Data Table: Key Information on this compound

| Property | Value | Source(s) |

| Source Plant | Wedelia asperrima Benth., Pascalia glauca Ort. (Asteraceae) | mdpi.commedchemexpress.comanimalhealthaustralia.com.auresearchgate.net |

| Chemical Class | Diterpenoid Aminoglycoside | nih.govmdpi.commedchemexpress.com |

| Molecular Formula | C40H55NO13 | medchemexpress.comchemicalbook.comnih.govuni.lu |

| Molecular Weight | 757.86 g/mol | medchemexpress.comchemicalbook.commedchemexpress.com |

| CAS Number | 74686-30-9 | medchemexpress.comchemicalbook.commedchemexpress.combio-fount.com |

| Biological Activity | Inhibition of mitochondrial ADP/ATP transport, potential anti-tumor activity (in research context) | nih.govmdpi.commedchemexpress.commedchemexpress.com |

| PubChem CID | 156818 | nih.govuni.lu |

Properties

CAS No. |

74686-30-9 |

|---|---|

Molecular Formula |

C40H55NO13 |

Molecular Weight |

757.9 g/mol |

IUPAC Name |

13,15-dihydroxy-7-[5-hydroxy-6-(hydroxymethyl)-3-(3-methylbutanoylamino)-4-(3-phenylpropanoyloxy)oxan-2-yl]oxy-9-methyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5,5-dicarboxylic acid |

InChI |

InChI=1S/C40H55NO13/c1-21(2)16-28(43)41-30-32(54-29(44)11-10-23-8-6-5-7-9-23)31(45)25(19-42)53-34(30)52-24-17-37(4)26-13-15-39(51)20-38(26,33(46)22(39)3)14-12-27(37)40(18-24,35(47)48)36(49)50/h5-9,21,24-27,30-34,42,45-46,51H,3,10-20H2,1-2,4H3,(H,41,43)(H,47,48)(H,49,50) |

InChI Key |

KORXNOWCVVACSW-UHFFFAOYSA-N |

Isomeric SMILES |

CC(C)CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@H]2C[C@]3([C@@H]4CC[C@@]5(C[C@@]4(CC[C@@H]3C(C2)(C(=O)O)C(=O)O)[C@H](C5=C)O)O)C)CO)O)OC(=O)CCC6=CC=CC=C6 |

Canonical SMILES |

CC(C)CC(=O)NC1C(C(C(OC1OC2CC3(C4CCC5(CC4(CCC3C(C2)(C(=O)O)C(=O)O)C(C5=C)O)O)C)CO)O)OC(=O)CCC6=CC=CC=C6 |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Kaur-16-ene-18,19-dioic acid, 2-((2-deoxy-2-((3-methyl-1-oxobutyl)amino)-3-O-(1-oxo-3-phenylpropyl)-beta-D-glucopyranosyl)oxy)-13,15-dihydroxy-, (2beta)- wedeliatoxin wedeloside |

Origin of Product |

United States |

Elucidation of Wedeloside Biosynthesis Pathways

Precursor Compounds and Enzymatic Steps in Diterpene Core Elaboration

The diterpene core of wedeloside is derived from the universal isoprenoid precursor, geranylgeranyl pyrophosphate (GGPP) mdpi.comresearchgate.netresearchgate.net. GGPP is a C20 molecule synthesized via the mevalonate (B85504) (MVA) pathway or the methylerythritol phosphate (B84403) (MEP) pathway in plants, with the MEP pathway being the primary route for GGPP production in plastids researchgate.netnih.gov.

The cyclization of GGPP is a key step in the biosynthesis of various diterpene scaffolds, including the kaurane (B74193) skeleton found in this compound mdpi.comresearchgate.net. This cyclization is typically initiated by class II diterpene cyclases, which convert GGPP into bicyclic intermediates like copalyl pyrophosphate (CPP) researchgate.netiastate.edu. Subsequently, class I diterpene synthases catalyze further cyclization and rearrangements to form the specific diterpene core structure nih.goviastate.edu.

In the case of this compound, the diterpene aglycone is a kaurane derivative mdpi.comscribd.com. The biosynthesis of kauranes proceeds through the cyclization of GGPP to ent-copalyl pyrophosphate (ent-CPP) by a class II cyclase, followed by cyclization of ent-CPP to ent-kaurene (B36324) by a class I synthase researchgate.net. Further modifications, such as hydroxylations and oxidations, catalyzed by enzymes like cytochrome P450 monooxygenases, are required to elaborate the ent-kaurene scaffold into the specific aglycone structure found in this compound nih.gov. The precise sequence of these enzymatic steps and the specific enzymes involved in the elaboration of the this compound diterpene core in Wedelia asperrima are subjects of ongoing research.

A simplified representation of the early steps in diterpene biosynthesis is shown in the table below:

| Precursor/Intermediate | Enzyme Class Involved | Product(s) |

| Isopentenyl pyrophosphate (IPP) | Isoprenyltransferases | Geranyl pyrophosphate (GPP), Farnesyl pyrophosphate (FPP), Geranylgeranyl pyrophosphate (GGPP) |

| Geranylgeranyl pyrophosphate (GGPP) | Class II Diterpene Cyclases | Copalyl pyrophosphate (CPP) or ent-CPP |

| Copalyl pyrophosphate (CPP) or ent-CPP | Class I Diterpene Synthases | Various diterpene scaffolds (e.g., kaurene) |

Biosynthetic Origin and Assembly of the Aminoglycoside Moiety

The aminoglycoside moiety of this compound is an unusual feature for a plant-derived compound scribd.com. It is described as a 2'-deoxy-2'-(3-methyl-1-oxobutyl)amino-3'-O-(1-oxo-3-phenylpropyl)-D-glucopyranoside, β-linked to the diterpene aglycone researchgate.net. This structure suggests that the amino sugar is derived from a glucose precursor that undergoes several modifications, including amination, deoxygenation, and acylation with specific organic acid moieties (3-methylbutanoic acid and 3-phenylpropanoic acid).

The biosynthesis of amino sugars in plants is less extensively studied compared to other organisms, such as bacteria, where aminoglycoside antibiotics are common wikipedia.orgcreative-biolabs.commdpi.com. However, general pathways for amino sugar biosynthesis involve transformations of hexose (B10828440) precursors, often at the nucleotide-sugar level (e.g., UDP-glucose). These transformations can include epimerization, dehydrogenation, transamination, and reduction steps, catalyzed by specific enzymes like epimerases, dehydrogenases, transaminases, and reductases mdpi.com.

The attachment of the acyl groups (3-methyl-1-oxobutyl and 1-oxo-3-phenylpropyl) to the amino sugar likely involves acyltransferase enzymes. These enzymes would catalyze the transfer of the activated organic acid moieties (e.g., as CoA esters) to specific hydroxyl or amino groups on the sugar scaffold. The phenylpropyl moiety suggests the involvement of the shikimate pathway, which produces phenylalanine, a precursor for cinnamic acid derivatives that can be further modified to yield 3-phenylpropanoic acid. The 3-methylbutyl moiety is likely derived from branched-chain amino acid metabolism (e.g., leucine).

The glycosidic linkage between the modified amino sugar and the diterpene aglycone is formed by a glycosyltransferase enzyme. This enzyme would catalyze the transfer of the activated amino sugar (e.g., UDP-amino sugar) to a specific hydroxyl group on the diterpene aglycone, forming the β-glycosidic bond mdpi.comresearchgate.net.

The assembly of the complete this compound molecule therefore requires the convergence of the diterpene biosynthetic pathway, the amino sugar biosynthetic pathway, the biosynthesis of the acyl moieties, and the action of glycosyltransferases and acyltransferases.

Genetic and Molecular Characterization of Biosynthetic Enzymes in Wedelia asperrima

Despite the identification of this compound as a significant compound in Wedelia asperrima, detailed genetic and molecular characterization of the specific enzymes involved in its biosynthesis in this plant species is limited in the provided search results. Research into plant diterpene biosynthesis has identified various diterpene synthases and cytochrome P450 enzymes involved in the formation and modification of diterpene scaffolds in other plant species researchgate.netnih.govmdpi.com. Similarly, studies on aminoglycoside biosynthesis in microorganisms have revealed various enzymes responsible for sugar modification and glycosidic bond formation mdpi.com.

Characterizing the genes and enzymes responsible for this compound biosynthesis in Wedelia asperrima would likely involve techniques such as transcriptome sequencing to identify candidate genes encoding diterpene synthases, cytochrome P450 enzymes, enzymes in amino sugar biosynthesis, acyltransferases, and glycosyltransferases nih.gov. Functional characterization of these candidate genes, for example, through heterologous expression in model systems, would be necessary to confirm their roles in the pathway. Understanding the regulation of these genes at the molecular level could also provide insights into the control of this compound production in the plant. While the specific enzymes in Wedelia asperrima are not detailed in the search results, the general classes of enzymes involved can be inferred from known biosynthetic pathways of similar compounds in other organisms.

Advanced Synthetic Methodologies for Wedeloside and Analogues

Total Synthesis Approaches to the Diterpenoid Aglycone Core

The diterpenoid aglycone of wedeloside is an ent-kaurane derivative. researchgate.netmdpi.comresearchgate.net Total synthesis of ent-kaurane diterpenes has been a subject of research, with various strategies developed for constructing this tetracyclic skeleton. researchgate.net

Strategic Retrosynthesis and Key Carbon-Skeleton Constructions

Retrosynthetic analysis of the ent-kaurane aglycone typically involves disconnecting key carbon-carbon bonds to arrive at simpler, readily available starting materials. Common strategies in diterpene synthesis include the construction of the polycyclic system through a series of cyclization reactions. mdpi.comresearchgate.net For ent-kauranes, this often involves building the A and B rings first, followed by the C and D rings. Key carbon-skeleton constructions may utilize reactions such as Diels-Alder cycloadditions, intramolecular cyclizations, or cascade reactions to efficiently assemble the complex ring system.

While specific details on the retrosynthesis of the this compound aglycone are not extensively detailed in the provided snippets, research on the total synthesis of related ent-kaurane diterpenes, such as steviol, provides insights into potential strategies. researchgate.net These often involve forming the characteristic four rings and establishing the correct stereochemistry at multiple chiral centers.

Stereoselective and Regioselective Transformations

Achieving the correct stereochemistry at each chiral center and controlling the regioselectivity of functionalization are critical challenges in the synthesis of the this compound aglycone. Ent-kauranes possess multiple stereogenic centers, and the desired biological activity is often highly dependent on the specific stereochemical configuration. researchgate.net

Stereoselective transformations employed in diterpene synthesis can include asymmetric catalysis, chiral auxiliaries, or substrate control to guide the formation of new stereocenters. Examples of such transformations in general organic synthesis include asymmetric hydrogenations, epoxidations, and aldol (B89426) reactions. Regioselective transformations are necessary to ensure functional groups are introduced or modified at specific positions on the diterpene skeleton, avoiding unwanted side reactions. This might involve the use of protecting groups, selective reagents, or controlled reaction conditions.

Research on the synthesis of kaurane (B74193) diterpenes highlights the importance of stereoselective glycosylation and the use of protecting groups to navigate the multiple hydroxyl functionalities present in these structures. mdpi.comresearchgate.netresearchgate.netmdpi.com

Glycosidation Strategies for Aminoglycoside Linkage

The formation of the β-glycosidic linkage between the diterpene aglycone and the complex amino sugar is a crucial step in the synthesis of this compound. researchgate.net Glycosidation, the process of forming a glycosidic bond, requires careful control of stereochemistry at the anomeric center. wikipedia.org

Chemical Glycosidation Methods and Their Stereochemical Control

Chemical glycosidation methods involve the coupling of an activated sugar donor with a hydroxyl group on the aglycone acceptor. wikipedia.org Various methods exist, including the Koenigs-Knorr method, Fischer-Helferich method, and methods utilizing glycosyl trichloroacetimidates or thioglycosides as donors. mdpi.comwikipedia.orgbldpharm.com

Stereochemical control in chemical glycosidation is a significant challenge, as the reaction can lead to the formation of either α- or β-glycosides. wikipedia.org The desired β-linkage in this compound requires specific strategies to favor this configuration. Factors influencing stereochemistry include the nature of the glycosyl donor and acceptor, the activating agent, the solvent, and the temperature. Neighboring group participation from a substituent at the C-2 position of the sugar can also influence the stereochemical outcome. wikipedia.org For example, a participating group can direct the incoming aglycone to attack from the opposite face, leading to a 1,2-trans product (which would be β for a glucopyranoside). wikipedia.org

Research on the synthesis of the glycosidic portion of this compound has been reported, confirming its unusual structure as a substituted 2-deoxy-2-amino-D-glucopyranoside. niscpr.res.inscielo.br

Chemoenzymatic and Enzymatic Approaches to Glycoside Formation

Chemoenzymatic and enzymatic methods offer alternative approaches to glycoside synthesis, often providing high stereo- and regioselectivity under mild conditions. mdpi.comresearchgate.netmdpi.comnih.gov

Enzymatic glycosidation utilizes enzymes such as glycosyltransferases or glycosidases to catalyze the formation of the glycosidic bond. mdpi.comresearchgate.netmdpi.com Glycosyltransferases typically transfer a sugar moiety from an activated donor (like a nucleotide sugar) to an acceptor molecule, often with high specificity for both the sugar and the aglycone, as well as the linkage type and stereochemistry. mdpi.comresearchgate.netmdpi.com Glycosidases, which naturally hydrolyze glycosidic bonds, can be used in reverse or engineered (as glycosynthases) to synthesize glycosides. mdpi.commdpi.com

Chemoenzymatic approaches combine chemical steps for preparing modified sugar donors or aglycones with enzymatic glycosidation for the key coupling step. nih.govnih.gov These methods can be particularly useful for synthesizing complex glycosides that are difficult to access solely by chemical means. While general enzymatic and chemoenzymatic glycosylation strategies are well-established, specific applications to the synthesis of this compound or its direct analogues are not detailed in the provided information. However, the principles of these methods are relevant for potentially developing alternative synthetic routes to this compound.

Semi-synthetic Derivatization and Scaffold Modification of Natural this compound

Semi-synthetic approaches involve using a naturally occurring compound as a starting material and performing chemical modifications to create analogues. drivenracingoil.comeupati.eunih.gov This can be advantageous when the natural product is available, as it bypasses the need for a lengthy total synthesis of the complex scaffold.

For this compound, semi-synthetic derivatization could involve modifying the diterpene aglycone, the amino sugar, or both. This might include reactions such as acylation, alkylation, oxidation, reduction, or introduction of new functional groups. The goal of such modifications is often to improve biological activity, alter pharmacokinetic properties, or create probes for studying the mechanism of action.

Given that this compound is isolated from Wedelia asperrima, natural this compound could serve as a starting material for generating a library of analogues through targeted chemical transformations. researchgate.netniscpr.res.inscielo.br Research on related kaurane diterpenes has involved structural modifications to investigate changes in biological activity. mdpi.comresearchgate.net Semi-synthetic modifications of this compound could explore the impact of changes to the acyl groups on the amino sugar or modifications to the hydroxylation pattern or other functionalities on the diterpene core.

While specific examples of semi-synthetic derivatization of this compound are not extensively described in the provided snippets, the general principles of semi-synthesis are applicable. drivenracingoil.comeupati.eunih.gov This approach allows for the generation of diverse compounds based on the established this compound scaffold.

Structure Activity Relationship Sar Studies of Wedeloside and Derivatives

Identification of Essential Structural Elements for Biological Activity

Wedeloside's capacity to inhibit mitochondrial ADP/ATP transport is the basis of its biological activity. Its structure is a hybrid of an ent-kaurane diterpenoid core and an aminoglycoside unit. Comparative analysis with other diterpenoid glycosides that inhibit the AAC, particularly atractyloside (B1665827) and carboxyatractyloside (B560681), highlights key structural differences that are likely critical for this compound's specific interaction with the carrier. This compound is distinguished by the presence of an amine group on its hexose (B10828440) sugar, a hydroxyl group at the C-13 position of the diterpene core, and the absence of the sulfate (B86663) groups found at the C-3' and C-4' positions of the glycosidic unit in atractyloside and carboxyatractyloside. These variations in functional groups and substitution patterns are expected to influence the binding mode, affinity, and the specific conformational state of the AAC stabilized by this compound.

The binding pocket of the mitochondrial ADP/ATP carrier is characterized by a positively charged environment, which is essential for the translocation of the negatively charged adenine (B156593) nucleotides, ADP and ATP. Inhibitors of the AAC, including carboxyatractyloside and bongkrekic acid, are typically anionic molecules. The presence of carboxylic acid groups on this compound's diterpenoid core contributes negative charges to the molecule. The aminoglycoside component, with its potentially positively charged amine group (depending on the physiological pH), adds another layer of complexity to the electrostatic interactions. The interplay between the charged and hydrophobic regions of this compound and the complementary features of the AAC binding site is fundamental to its inhibitory potency.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Computational Predictions

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop mathematical models that correlate the structural and physicochemical properties of compounds with their biological activities. These models can be valuable for predicting the activity of novel compounds and for gaining deeper insights into the molecular features that are critical for activity.

While QSAR is a powerful tool in drug discovery and has been applied to the study of membrane proteins like mitochondrial carriers, specific published QSAR studies focused on this compound or its direct derivatives specifically targeting the mitochondrial ADP/ATP carrier were not identified in the conducted literature searches.

Computational methods, such as molecular docking and molecular dynamics simulations, have been employed to investigate the interactions of known AAC inhibitors like carboxyatractyloside and bongkrekic acid with the carrier protein and to understand the dynamic conformational changes involved in the transport cycle. These computational approaches could be applied to this compound to predict its likely binding pose, estimate its binding affinity, and simulate its dynamic interactions with the AAC at an atomic level. Such studies would provide valuable data for a more detailed understanding of this compound's SAR and could potentially guide the rational design of novel inhibitors targeting the mitochondrial ADP/ATP carrier. However, the results of such specific computational studies on this compound were not found in the search results.

Molecular Mechanism of Action of Wedeloside

Elucidation of Mitochondrial Target Engagement

Studies have established that Wedeloside directly interacts with mitochondria, impacting their critical role in cellular energy metabolism. medchemexpress.commedchemexpress.com Its primary target within the mitochondria is the adenine (B156593) nucleotide translocase. dntb.gov.ua

Specificity of Interaction with the Adenine Nucleotide Translocase (ANT) / ADP/ATP Transport System

This compound is recognized as a powerful and specific inhibitor of mitochondrial ADP/ATP transport. dntb.gov.ua The adenine nucleotide translocase (ANT), also known as the ADP/ATP carrier (AAC), is a protein embedded in the inner mitochondrial membrane responsible for exchanging cytosolic ADP for mitochondrial ATP. nih.govwikipedia.orgresearchgate.net This exchange is fundamental for oxidative phosphorylation and cellular energy production. nih.govwikipedia.org this compound acts as a ligand for this carrier, indicating a direct binding interaction that disrupts its normal function. dntb.gov.ua

Comparative Analysis of Binding and Inhibition Profiles with Known Mitochondrial Toxins (e.g., Atractyloside (B1665827), Carboxyatractyloside)

This compound's affinity for the mitochondrial ADP/ATP carrier is comparable to that of carboxyatractyloside (B560681) (CATR). mdpi.com Atractyloside (ATR) and carboxyatractyloside are well-known highly toxic diterpene glycosides that also inhibit the ADP/ATP translocase. wikipedia.orgwikipedia.orgontosight.aiontosight.ai Atractyloside and carboxyatractyloside bind to the ANT from the cytoplasmic side, stabilizing it in a cytoplasmic-side open conformation. wikipedia.org Carboxyatractyloside is considered more potent than atractyloside in inhibiting oxidative phosphorylation and is about 10 times more toxic than atractyloside in in vivo assays. mdpi.comwikipedia.org Unlike atractyloside, the effects of carboxyatractyloside on the ADP/ATP translocase are not reversed by increasing the concentration of adenine nucleotides. wikipedia.org this compound differs structurally from both atractyloside and carboxyatractyloside, notably by the presence of an amine group on the hexose (B10828440) portion, a hydroxyl at C-13, and the absence of two sulfate (B86663) groups present in atractyloside and carboxyatractyloside. mdpi.com Despite these structural differences, this compound demonstrates a comparable affinity for the transporter as carboxyatractyloside. mdpi.com

Impact on Cellular Bioenergetics and Mitochondrial Respiration Dynamics

The inhibition of the ANT by this compound has a direct impact on cellular bioenergetics, primarily by disrupting the exchange of ADP and ATP across the mitochondrial membrane. ontosight.aiontosight.ai This disruption affects mitochondrial respiration.

Inhibition of ADP-Stimulated Respiration in Isolated Mitochondria and Cellular Systems

This compound is capable of inhibiting ADP-stimulated respiration in mitochondria. medchemexpress.commedchemexpress.com ADP-stimulated respiration, also known as State 3 respiration, occurs when ADP is available, allowing the ANT to transport it into the mitochondria for phosphorylation to ATP, which drives the electron transport chain and oxygen consumption. droracle.ainih.gov By inhibiting the ANT, this compound prevents the influx of ADP into the mitochondrial matrix, thereby limiting the substrate for ATP synthase and consequently reducing or halting the rate of oxygen consumption stimulated by ADP. droracle.ai

Analysis of Alterations in Mitochondrial Membrane Potential

The mitochondrial membrane potential () is a critical component of oxidative phosphorylation, generated by the pumping of protons across the inner mitochondrial membrane. nih.gov A healthy mitochondrial membrane maintains a hyperpolarized potential (negative inside). nih.govthermofisher.com Inhibitors of the ANT, such as carboxyatractyloside, can lead to a loss of mitochondrial membrane potential. aphios.com While direct studies specifically detailing this compound's effect on mitochondrial membrane potential were not extensively found in the provided results, the known mechanism of ANT inhibition by compounds with similar activity profiles suggests that this compound would likely also induce alterations in mitochondrial membrane potential. aphios.combiorxiv.org A decrease or dissipation of the membrane potential is a common consequence of disrupting the normal function of the electron transport chain and ATP synthesis, processes tightly coupled to ANT activity. nih.govbiorxiv.org

Downstream Molecular Signaling Pathways Modulated by this compound Activity

While the primary mechanism of this compound involves the ANT, the resulting disruption in cellular energy metabolism can trigger various downstream signaling events. Inhibition of the ANT by related compounds like atractyloside has been shown to increase the ADP/ATP ratio, which can activate the AMPK-mTORC1 signaling pathway, leading to the activation of autophagy. nih.govmedchemexpress.com Given this compound's similar mechanism of action on the ANT, it is plausible that it could modulate similar energy-sensing pathways. However, specific detailed research findings on downstream molecular signaling pathways directly modulated by this compound activity were not prominently featured in the provided search results. Signaling pathways like the Wnt pathway, which involves proteins like Dishevelled (DVL) and is implicated in various cellular processes, were mentioned in the context of other compounds or general cellular mechanisms, but a direct link to this compound was not established in the provided text. nih.govnih.govmdpi.com

Cellular and Subcellular Targets of Wedeloside Activity

Characterization of Direct Mitochondrial Protein Binding Partners

Research indicates that wedeloside acts as a powerful inhibitor of mitochondrial ADP/ATP transport nih.govuniroma1.itresearchgate.net. This inhibition is achieved through binding to the adenine (B156593) nucleotide translocator (ANT), also known as the ADP/ATP carrier protein researchgate.netopenrepository.comuniroma1.itbiorxiv.org. The binding affinity of this compound to the carrier protein is comparable to that of carboxyatractyloside (B560681) uniroma1.it.

Studies involving competitive binding with radiolabeled atractylate ([³H]ATR) and carboxyatractylate (B162951) ([³H]CAT) have demonstrated a high binding affinity of this compound to the ADP/ATP carrier, similar to that of CAT researchgate.net. Titration experiments examining ADP/ATP exchange and binding with this compound have provided insights into its interaction with mitochondrial protein. A titer of 0.35 protein was observed for rat liver protein, while a titer of 2.7 protein was found for beef heart mitochondria researchgate.net. The observation of 1.8-times higher titers with this compound compared to CAT may suggest that two molecules of this compound bind to one ADP/ATP carrier dimer, in contrast to the half-site reactivity known for other ligands researchgate.net. This compound, like atractyloside (B1665827) and carboxyatractyloside, is reported to inhibit ANT by acting on its "c-side" biorxiv.orgbiorxiv.org.

Profiling of this compound's Selectivity for Cellular Components

This compound exhibits a notable selectivity for inhibiting mitochondrial ADP/ATP transport nih.govresearchgate.netopenrepository.comuniroma1.itbiorxiv.org. This selective action on a key component of mitochondrial oxidative phosphorylation is responsible for its observed biological effects, including the inhibition of ADP-stimulated respiration medchemexpress.commedchemexpress.com. The high binding affinity to the ADP/ATP carrier, comparable to that of carboxyatractyloside, underscores this selectivity for the mitochondrial transport protein researchgate.netuniroma1.it.

The disruption of mitochondrial function through the inhibition of the ADP/ATP carrier leads to significant cellular dysfunction, characterized by inhibited oxidative phosphorylation, accelerated anaerobic glycolysis, lactate (B86563) production, and glycogenolysis openrepository.com. This indicates a specific impact on cellular energy metabolism pathways linked to mitochondrial respiration.

While this compound's primary and well-characterized target is the mitochondrial ADP/ATP carrier, the provided information does not offer a comprehensive profile of its selectivity across a wide range of other cellular components, receptors, or enzymes. The available data strongly supports its focused activity on mitochondrial energy transfer.

Compound Information

| Compound Name | PubChem CID |

| This compound | 156818 |

Data Table: this compound Binding to ADP/ATP Carrier

| Target Protein | Source of Mitochondria | Titer (protein) | Notes |

| ADP/ATP Carrier | Rat liver | 0.35 | Based on titration of ADP/ATP exchange and binding with this compound. researchgate.net |

| ADP/ATP Carrier | Beef heart | 2.7 | Based on titration of binding with this compound. researchgate.net |

| ADP/ATP Carrier Dimer | N/A | N/A | May bind two molecules of this compound, unlike other ligands. researchgate.net |

(Note: The titer values provide a measure related to the amount of protein involved in the binding or exchange process under the specific experimental conditions described in the source.)

In Vitro Biological Activity and Cellular Responses

Modulation of Cellular Energy Metabolism Pathways in Cultured Cell Systems

Wedeloside has been observed to influence cellular energy metabolism in cultured cell systems through its inhibitory action on ADP-stimulated respiration within mitochondria. Mitochondria are central to cellular energy production, primarily via oxidative phosphorylation, a process involving the exchange of ATP synthesized in the mitochondria for cytosolic ADP. researchgate.net this compound is capable of blocking this crucial mitochondrial ADP/ATP energy-carrier system. nih.govopenrepository.com This interference with ADP/ATP transport results in the inhibition of oxidative phosphorylation. openrepository.com A consequence of this inhibition can be an increase in anaerobic glycolysis and subsequent lactate (B86563) production. openrepository.com

The inhibitory effect of this compound on mitochondrial ADP/ATP transport has been reported to be as potent as that of carboxyatractyloside (B560681), another known inhibitor of this transport system. nih.gov Atractyloside (B1665827) and carboxyatractyloside are recognized inhibitors of the adenine (B156593) nucleotide translocator (ANT), a protein vital for the exchange of ATP and ADP across the inner mitochondrial membrane, thereby supporting cellular energy homeostasis. researchgate.netbiorxiv.org

Inducing Specific Cellular Responses in Isolated Cells (e.g., pathways leading to apoptosis in cancer cell lines)

This compound demonstrates potential anti-tumor properties. Studies have indicated its ability to induce apoptosis in cancer cells. u-szeged.hu Apoptosis, or programmed cell death, is a fundamental biological process for removing damaged or abnormal cells, and its dysregulation is a hallmark of cancer. clevelandclinic.orgkhanacademy.org While the precise molecular pathways by which this compound induces apoptosis require further elucidation, its documented disruption of mitochondrial function, specifically the ADP/ATP carrier system, suggests a plausible mechanism. nih.govopenrepository.com Dysfunction of mitochondria can trigger the opening of the mitochondrial permeability transition pore, leading to the release of pro-apoptotic factors, such as cytochrome c, into the cytoplasm and initiating the apoptotic cascade. biorxiv.org Research suggests that exposure to this compound for 72 hours can result in approximately 70% of cells undergoing apoptosis in certain cell lines, showing activity against both cancer cells and fibroblasts. u-szeged.hu

Comparative In Vitro Biological Activity with Other Natural Products from Wedelia Species

The genus Wedelia is a rich source of diverse natural products, including various terpenes and flavonoids, which exhibit a spectrum of biological activities. niscpr.res.in While this compound is recognized as a principal toxic component with potential antitumor activity in Wedelia asperrima researchgate.netscielo.br, other compounds isolated from Wedelia species also display significant in vitro biological actions.

For instance, investigations into Wedelia paludosa have identified ent-kaurenoic acid and grandiflorenic acid as key cytotoxic constituents. scielo.brresearchgate.net In a comparative assessment of cytotoxicity using the brine shrimp lethality bioassay, ent-kaurenoic acid exhibited an LC50 of 15.9 μg/mL, and grandiflorenic acid showed an LC50 of 29.8 μg/mL, indicating their cytotoxic potential. scielo.brresearchgate.net The dichloromethane (B109758) fraction derived from W. paludosa, which contains these diterpenes, also demonstrated cytotoxicity (LC50 = 140.6 μg/mL), whereas the water fraction was inactive (LC50 >> 1000 μg/mL). scielo.brresearchgate.net These findings suggest that diterpenes, including this compound and other kaurene derivatives like kaurenoic and grandiflorenic acids, are significant contributors to the observed biological activities within the Wedelia genus. scielo.brresearchgate.net

Other natural products from Wedelia species have shown varied in vitro activities, including antimicrobial effects from certain diterpenes and extracts researchgate.netniscpr.res.inresearchgate.net, antioxidant properties of flower extracts researchgate.net, and inhibitory effects on enzymes such as α-amylase and α-glucosidase by compounds from W. chinensis researchgate.net. Wedelolides A and B, sesquiterpene lactones isolated from W. trilobata, have been noted for their potential antimalarial activity. unimas.my

While comprehensive direct comparative studies assessing this compound's potency across all reported activities of other Wedelia natural products are not extensively detailed in the provided information, the available research highlights this compound's pronounced impact on mitochondrial energy metabolism and its capacity to induce apoptosis, positioning it as a compound with notable in vitro biological effects, particularly concerning cellular respiration and the viability of cancer cells. nih.govopenrepository.comu-szeged.hu

Mechanistic Research in Preclinical Animal Models

Investigation of Molecular Pathways and Cellular Mechanisms in Relevant Model Organisms

Investigating the molecular pathways and cellular mechanisms of a compound like Wedeloside in animal models aims to elucidate how it interacts with biological targets at a fundamental level. This involves studying its effects on specific molecules (e.g., proteins, nucleic acids) and cellular processes (e.g., signaling cascades, cell growth, differentiation). Animal models provide a complex environment where these interactions can be observed in a physiological context, which is not fully replicated by in vitro systems alone. harvard.edunih.gov

Elucidation of Target Engagement and Pharmacodynamic Effects in Animal Systems

Target engagement refers to the binding of a compound to its intended molecular target within a living system. nih.gov Pharmacodynamic (PD) effects are the resulting biological or physiological responses that occur due to this interaction. fda.gov In preclinical animal models, studies are conducted to confirm that this compound reaches its target tissue or cells and engages with the intended molecular target. nih.gov

Methods for assessing target engagement in animal models can include techniques such as radioligand-displacement assays or activity-based protein profiling (ABPP) on tissue lysates from treated animals. nih.gov Pharmacodynamic effects are measured by assessing changes in biomarkers, physiological parameters, or disease indicators in the animal model following this compound administration. fda.gov These studies help to establish a link between target binding and the observed biological outcomes, providing insights into the compound's efficacy and potential mechanisms of action in a living system.

Contribution of Animal Models to Understanding this compound's Biological Impact at the Systems Level

Animal models are essential for understanding the biological impact of a compound like this compound at a systems level. harvard.edunih.gov Unlike in vitro studies that focus on isolated cells or tissues, animal models allow researchers to investigate how this compound affects the integrated functions of multiple organs and systems within a whole organism. harvard.eduscielo.org.mx This includes examining its effects on physiological processes such as metabolism, immune responses, and organ function. harvard.edufda.gov

Advanced Analytical Methodologies for Wedeloside Research

Spectroscopic and Spectrometric Techniques for Precise Structural Confirmation and Elucidation

Spectroscopic and spectrometric methods are fundamental to determining and confirming the chemical structure of wedeloside. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are particularly powerful in this regard.

NMR spectroscopy, including both 1D (¹H and ¹³C NMR) and 2D techniques (such as COSY, HSQC, HMBC, and NOESY/ROESY), provides detailed information about the connectivity of atoms and the spatial arrangement of the molecule. researchgate.netresearchgate.netacs.orgfrontiersin.orgnd.eduunimas.mynih.gov Analysis of chemical shifts and coupling constants from NMR spectra allows for the assignment of specific protons and carbons within the this compound structure. researchgate.netuniroma1.it For instance, ¹³C NMR spectra have been used to study this compound and related kaurenoid derivatives, aiding in structural determination. acs.org

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, which is essential for confirming its molecular formula and identifying key structural fragments. researchgate.netresearchgate.netresearchgate.netresearchgate.netfrontiersin.orgnih.govuni.lukhanacademy.orggenedata.comthermofisher.com High-resolution MS techniques, such as HR-QTOF-MS and high resolution ESI-MS, offer accurate mass measurements, enabling the determination of the elemental composition of the intact molecule and its fragments. researchgate.netresearchgate.net The combination of MS with chromatographic techniques, such as GC-MS and LC-MS, is widely used for the analysis of complex mixtures containing this compound. researchgate.netresearchgate.netresearchgate.netuni-mainz.ded-nb.info MS/MS (tandem mass spectrometry) experiments provide further structural details by fragmenting selected ions and analyzing the resulting fragment ions. nih.govthermofisher.comnih.govku.edu

The integration of NMR and MS data is a robust strategy for comprehensive compound identification, particularly for complex natural products like this compound. frontiersin.orgnih.govku.edu This combined approach allows for cross-validation of structural information obtained from each technique, increasing the confidence in the elucidated structure. frontiersin.orgku.edu

Chromatographic Methods for Isolation, Purification, and Quantitative Analysis

Chromatographic techniques are indispensable for the isolation, purification, and quantitative analysis of this compound from natural sources or complex matrices. These methods separate compounds based on their differential interactions with a stationary phase and a mobile phase. uni-mainz.dechromtech.com

Column chromatography, including flash chromatography, is commonly employed for the initial isolation and purification of this compound from crude plant extracts. unimas.mychromtech.combiotage.comcolumn-chromatography.comchromtech.com Different stationary phases, such as silica (B1680970) gel, and various solvent systems are utilized to achieve effective separation based on polarity and other chemical properties. unimas.mybiotage.comcolumn-chromatography.com

High-Performance Liquid Chromatography (HPLC) is a powerful technique used for both the purification and quantitative analysis of this compound. uni-mainz.dejasco-global.comresearchgate.net Reversed-phase HPLC is frequently used for the separation of natural products. polypeptide.comnih.gov HPLC coupled with various detectors, such as UV-Vis or PDA (Photodiode Array) detectors, allows for the detection and quantification of this compound in a sample. uni-mainz.denih.govnih.gov When coupled with mass spectrometry (LC-MS), HPLC becomes a highly sensitive and selective method for the analysis of complex mixtures, enabling the identification and quantification of this compound even at low concentrations. researchgate.netuni-mainz.denih.govnih.govepo.orgmass-analytica.com

Thin-Layer Chromatography (TLC) is a simple yet effective technique often used for initial screening, purification, and monitoring of fractions obtained from column chromatography. researchgate.netuniroma1.itunimas.myresearchgate.net Two-dimensional TLC can be used for separating complex mixtures. animalhealthaustralia.com.au

Quantitative analysis of this compound using chromatography, particularly HPLC, typically involves the use of calibration curves generated from analyzing standard samples of known concentrations. jasco-global.comresearchgate.net Both external and internal standard methods can be employed for accurate quantification. jasco-global.comresearchgate.net

Advanced Bioanalytical Techniques for Metabolite Identification and Pharmacokinetic Profiling

Bioanalytical techniques are crucial for studying the metabolic fate of this compound in biological systems and for pharmacokinetic profiling. These methods often involve the analysis of biological matrices such as plasma, urine, bile, feces, and tissue homogenates. bioivt.comsygnaturediscovery.com

Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the predominant technique for the identification and quantification of this compound and its metabolites in biological samples due to its high sensitivity and selectivity. nih.govmass-analytica.combioivt.comsygnaturediscovery.com This technique allows for the detection and structural characterization of metabolites, which are often present at much lower concentrations than the parent compound. nih.govmass-analytica.comsygnaturediscovery.com High-resolution accurate-mass MS is leveraged to sensitively detect and characterize metabolites. sygnaturediscovery.com

Metabolite identification workflows often involve comparing the metabolic profile in treated biological matrices with control samples and using software and databases to propose and confirm metabolite structures based on their mass spectra and fragmentation patterns. mass-analytica.comsygnaturediscovery.com Techniques like LC-NMR can also be used for the structural characterization of metabolites when MS alone is insufficient, particularly for differentiating isomers. nih.gov

Pharmacokinetic profiling involves quantifying the concentration of this compound and its metabolites in biological fluids over time to understand absorption, distribution, metabolism, and excretion. mass-analytica.com Robust and validated bioanalytical methods are essential for accurate pharmacokinetic studies. bioivt.comsygnaturediscovery.com

Application of Quantitative and Qualitative Research Methods in this compound Studies

Both quantitative and qualitative research methods are applied in the study of this compound, particularly within the scope of its analytical investigation.

Qualitative analysis focuses on identifying the presence and determining the structure of this compound and its related compounds in a sample. uni-mainz.dejasco-global.comresearchgate.net This is primarily achieved through spectroscopic (NMR, IR, UV-Vis) and spectrometric (MS) techniques, often coupled with chromatography. researchgate.netresearchgate.netresearchgate.netresearchgate.netacs.orgfrontiersin.orgnd.eduunimas.mynih.govkhanacademy.orguni-mainz.denih.govku.edujasco-global.comnih.govyoutube.com Comparing experimental spectral data with known standards or databases is a key aspect of qualitative analysis. frontiersin.orguni-mainz.de

Quantitative analysis focuses on determining the amount or concentration of this compound in a sample. uni-mainz.dejasco-global.comresearchgate.net Chromatographic methods, especially HPLC with appropriate detectors, are widely used for this purpose. uni-mainz.dejasco-global.comresearchgate.netnih.gov Calibration curves are central to quantitative analysis, allowing the correlation of detector response (e.g., peak area or height) to the concentration of this compound. jasco-global.comresearchgate.net Validated quantitative methods ensure accuracy, precision, and reliability of the results. nih.gov

In the context of analytical research, quantitative methods are used to determine the yield of this compound from extraction and purification processes, to measure its concentration in biological samples for pharmacokinetic studies, and to quantify its presence in plant materials. uni-mainz.dejasco-global.comresearchgate.netmass-analytica.com Qualitative methods are applied to identify this compound in complex mixtures, confirm its purity after isolation, and elucidate the structures of its metabolites. researchgate.netresearchgate.netresearchgate.netresearchgate.netacs.orgfrontiersin.orgnd.eduunimas.mynih.govuni-mainz.denih.govku.edujasco-global.comnih.govsygnaturediscovery.com

Emerging Avenues and Future Research Trajectories for Wedeloside

Unexplored Biosynthetic Genes and Pathways for Enzymatic Engineering

The biosynthesis of complex natural products like Wedeloside in plants involves intricate enzymatic pathways encoded by specific genes. While the plant Wedelia asperrima is known as the source of this compound, the specific genes and enzymatic steps involved in its biosynthesis have not been fully elucidated in the provided search results. Understanding these biosynthetic pathways at a molecular level is crucial for potential enzymatic engineering efforts.

Research into the biosynthesis of other natural products has demonstrated the power of identifying and characterizing the relevant biosynthetic gene clusters (BGCs) and the enzymes they encode dtu.dkfrontiersin.orgnih.govnih.govnih.govnih.govtwistbioscience.comrsc.orgnih.govplos.org. Techniques such as genome mining, transcriptome analysis, and chemoproteomics can be employed to discover these genes and pathways frontiersin.orgnih.govrsc.orgplos.org. Once identified, enzymatic engineering could potentially be used to optimize this compound production in its native host or heterologous systems, or to generate novel analogs through the manipulation of biosynthetic enzymes dtu.dknih.govableweb.orggoogle.com. However, specific studies detailing the discovery of this compound's biosynthetic genes or the application of enzymatic engineering to its pathway are not present in the provided information. Future research needs to focus on the fundamental discovery and characterization of the genes and enzymes responsible for this compound formation.

Development of Novel Synthetic Strategies for Expanding Structural Diversity and Complexity

The structural complexity of natural products often presents significant challenges for chemical synthesis. While the structure of this compound has been determined researchgate.net, detailed reports on its total synthesis, particularly utilizing novel strategies aimed at expanding its structural diversity and complexity, are not prominent in the provided search results. One mention refers to a synthesis strategy for an alpha-methylenelactone u-szeged.hu, which could be a partial structure related to the diterpene core of this compound, and another notes that chemical synthesis can occur without catalysts epo.org.

Novel synthetic strategies, such as Diversity-Oriented Synthesis (DOS), have emerged as powerful tools to generate collections of structurally diverse small molecules nih.govnih.govevotec.com. These strategies aim to explore a wide range of chemical space, leading to compounds with varied biological activities nih.govnih.govevotec.com. Applying DOS and other innovative synthetic methodologies, such as those involving C-H functionalization rsc.org or novel approaches to constructing complex scaffolds wiley.comnih.govwiley.com, to the synthesis of this compound and its analogs could yield a library of related compounds with potentially altered or enhanced biological properties. The development of efficient and scalable synthetic routes is also crucial for providing sufficient material for comprehensive biological evaluation rsc.org. However, specific research on novel synthetic strategies explicitly designed to expand the structural diversity and complexity of this compound is not detailed in the provided information.

Deep Mechanistic Investigations into Broader Biological Systems and Pathological Contexts

This compound's known mechanism involves inhibiting the mitochondrial ADP/ATP carrier nih.govmedchemexpress.comuniroma1.itanimalhealthaustralia.com.au. While this provides a starting point for understanding its biological effects, deeper mechanistic investigations are needed to fully elucidate how this interaction translates into observed cellular and physiological outcomes, particularly in broader biological systems and relevant pathological contexts. The potential antitumor activity of this compound has been noted medchemexpress.commedchemexpress.commedchemexpress.com, but comprehensive studies on its mechanisms of action in various cancer models or other disease states are not detailed in the provided search results.

Future research should aim to investigate the downstream consequences of mitochondrial ADP/ATP carrier inhibition by this compound in different cell types and in complex biological systems, such as 3D cell cultures, organoids, or in vivo models rsc.orgbiorxiv.org. This could involve studying its effects on cellular respiration, energy metabolism, apoptosis, cell proliferation, and signaling pathways. Exploring the role of this compound in specific pathological contexts, such as various types of cancer, metabolic disorders, or other diseases where mitochondrial dysfunction plays a role, is crucial medchemexpress.commedchemexpress.commedchemexpress.comnih.govnih.gov. Such investigations could reveal whether this compound's activity on the mitochondrial ADP/ATP carrier has therapeutic potential in these conditions and provide a more complete understanding of its biological profile. However, detailed published studies on the broader mechanistic effects of this compound in diverse biological systems or pathological contexts are not present in the provided information.

Addressing Methodological Challenges in Complex Natural Product Research and Analog Development

Research on complex natural products like this compound and the development of their synthetic analogs are often accompanied by various methodological challenges. Based on general information about natural product research, these challenges can include difficulties in isolation from natural sources, complex structural elucidation, challenges in scalable synthesis, ensuring product consistency and quality control, and the complexities of evaluating biological activity in relevant models u-szeged.hubmglabtech.comnih.govnih.gov.

Specifically for this compound, challenges may involve optimizing extraction and purification protocols from Wedelia asperrima to obtain sufficient quantities of high purity compound for research. The synthesis of this compound and its analogs, given its complex diterpenoid aminoglycoside structure, likely requires sophisticated synthetic strategies and optimization to achieve reasonable yields and stereoselectivity bmglabtech.com. Characterizing the structure and purity of synthetic analogs can also be challenging. Furthermore, evaluating the biological activities of this compound and its analogs requires the development of appropriate and robust bioassays that can accurately measure their effects on specific targets and in complex biological systems evotec.comnih.govbmglabtech.comnuvisan.comassay.works. Addressing these methodological challenges through advancements in isolation techniques, synthetic methodologies, analytical methods, and assay development is essential for advancing research on this compound and exploring its full potential. While general challenges in natural product research are acknowledged u-szeged.hubmglabtech.comnih.govnih.gov, specific detailed methodological challenges unique to this compound or its analog development are not explicitly described in the provided information.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.